Cas no 69050-79-9 (2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one)

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one is a sterically hindered heterocyclic compound featuring a pyrimidinone core with tert-butyl substituents at the 2 and 6 positions. Its unique structure imparts enhanced stability against oxidative and thermal degradation, making it suitable for applications requiring robust performance under harsh conditions. The compound’s electron-rich environment and steric shielding contribute to its utility as an intermediate in fine chemical synthesis, particularly in the development of pharmaceuticals and specialty materials. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications for targeted applications. The high purity and consistent quality of this compound ensure reliable results in research and industrial processes.
2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one structure
69050-79-9 structure
Product Name:2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
CAS No:69050-79-9
MF:C12H20N2O
MW:208.300003051758
CID:392317
PubChem ID:135479012
Update Time:2025-06-07

2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)-
    • 2,6-ditert-butyl-1H-pyrimidin-4-one
    • 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
    • DTXSID70356480
    • 2,4-ditert-butyl-1H-pyrimidin-6-one
    • PZLGMNBLXLMEIM-UHFFFAOYSA-N
    • 2,6-di-tert-butylpyrimidin-4-ol
    • SCHEMBL18701517
    • SB59719
    • AKOS009579460
    • SCHEMBL6181050
    • FT-0769550
    • 2,6-Di-tert-butylpyrimidin-4(1H)-one
    • 69050-79-9
    • EN300-109834
    • Z1431905463
    • Inchi: 1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15)
    • InChI Key: PZLGMNBLXLMEIM-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C(C)(C)C)N=C(C(C)(C)C)N1

Computed Properties

  • Exact Mass: 208.157563266g/mol
  • Monoisotopic Mass: 208.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 281.9±23.0 °C at 760 mmHg
  • Flash Point: 124.3±22.6 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:69050-79-9)2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
Order Number:A1089680
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:59
Price ($):2652.0
Email:sales@amadischem.com

Additional information on 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)-: A Comprehensive Overview

The compound 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)-, with the CAS number 69050-79-9, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrimidinones, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms and a ketone group. The specific structure of this compound features two bulky tert-butyl groups at the 2 and 6 positions of the pyrimidinone ring, which imparts unique chemical and physical properties.

Pyrimidinones are widely studied due to their potential applications in drug design and materials science. The presence of the tert-butyl groups in 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)- enhances its stability and solubility in organic solvents. Recent studies have highlighted its role as a building block in the synthesis of advanced materials and pharmaceutical agents. For instance, researchers have explored its use in constructing bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)- involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted diamines or amides under specific conditions. The tert-butyl groups are typically introduced via alkylation or Friedel-Crafts acylation reactions. These methods ensure high yields and excellent control over the product's purity.

In terms of applications, this compound has shown promise in the development of new drug delivery systems. Its ability to form stable complexes with metal ions makes it a valuable component in designing nanomaterials for targeted drug delivery. Additionally, recent research has focused on its use as a ligand in coordination chemistry, where it facilitates the formation of metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

The physical properties of 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)- are well-documented. It has a melting point of approximately 230°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-Vis spectrum reveals strong absorption bands due to the conjugated system within the pyrimidinone ring. These properties make it an ideal candidate for use in optical materials and sensors.

From an environmental perspective, studies have shown that this compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term environmental impact and biodegradation pathways.

In conclusion, 4(1H)-Pyrimidinone, 2,6-bis(1,1-dimethylethyl)- is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable properties make it an attractive target for ongoing research and development efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:69050-79-9)2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
A1089680
Purity:99%
Quantity:10g
Price ($):2652.0
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